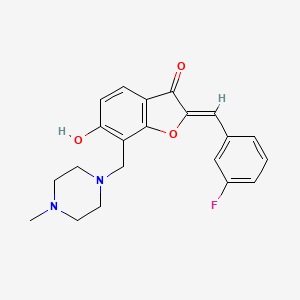
4-(trifluoromethyl)-1H-Pyrrole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Trifluoromethyl)-1H-Pyrrole-3-carboxylic acid is a compound that features a trifluoromethyl group attached to a pyrrole ring, which is further substituted with a carboxylic acid group. This compound is of significant interest due to the unique properties imparted by the trifluoromethyl group, which is known for its strong electron-withdrawing effects and its influence on the biological activity of molecules.
作用機序
Target of Action
It’s worth noting that compounds with similar structures, such as salicylanilides and their esters , have been found to exhibit antifungal activity.
Mode of Action
Related compounds like trifluoromethylpyridines have been used in the agrochemical and pharmaceutical industries, with their biological activities thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Studies on the microbial degradation of fluorinated drugs have shown that they can be metabolized into various metabolites, including trifluoroacetic acid and fluoride ion .
Pharmacokinetics
It’s important to note that the presence of fluorine in drugs often inhibits biodegradation by microorganisms, owing to the stability of the carbon–fluorine bond .
Result of Action
It’s worth noting that the degradation of similar fluorinated drugs in plants and microbes predominantly produces aminomethylphosphonic acid and glyoxylate .
Action Environment
It’s important to note that the stability of the carbon-fluorine bond in fluorinated compounds can make them more resistant to degradation in the environment .
準備方法
The synthesis of 4-(trifluoromethyl)-1H-Pyrrole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the trifluoromethylation of pyrrole derivatives. This process typically uses reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3) under specific reaction conditions . Another approach involves the use of trifluoromethyl sulfonic acid as a catalyst for the acylation of pyrrole derivatives . Industrial production methods often employ similar strategies but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
4-(Trifluoromethyl)-1H-Pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
科学的研究の応用
4-(Trifluoromethyl)-1H-Pyrrole-3-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.
類似化合物との比較
4-(Trifluoromethyl)-1H-Pyrrole-3-carboxylic acid can be compared with other trifluoromethyl-substituted compounds such as:
Trifluoromethylbenzene: Known for its strong electron-withdrawing properties, similar to this compound, but with different reactivity due to the aromatic benzene ring.
Trifluoromethylpyridine: Another compound with a trifluoromethyl group, used in pharmaceuticals and agrochemicals, but with distinct chemical behavior due to the pyridine ring.
These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2/c7-6(8,9)4-2-10-1-3(4)5(11)12/h1-2,10H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNJWBNBIDWUEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123324-24-3 |
Source


|
| Record name | 4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(3-Ethoxypropyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2845471.png)
![[3-[(1S)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;hydrochloride](/img/structure/B2845472.png)



![2-Fluoro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-YL)propyl]pyridine-4-carboxamide](/img/structure/B2845481.png)
![4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpyrrolidin-3-yl)benzoic acid](/img/structure/B2845482.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[(4-chlorophenyl)(methyl)amino]-2-phenylacetamide](/img/structure/B2845485.png)



![2-Chloro-N-[3-[3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2845492.png)

